molecular formula C23H21N3O2S B2946660 4-butoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide CAS No. 863589-27-9

4-butoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide

Cat. No. B2946660
CAS RN: 863589-27-9
M. Wt: 403.5
InChI Key: DRGAJFONUHFVHL-UHFFFAOYSA-N
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Description

“4-butoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide” is a novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogue . It has been identified as a potent phosphoinositide 3-kinase (PI3K) inhibitor .


Synthesis Analysis

These thiazolo[5,4-b]pyridines were efficiently prepared in seven steps from commercially available substances in moderate to good yields . The synthesis process was characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis .


Molecular Structure Analysis

The structure-activity relationships (SAR) study showed that sulfonamide functionality was important for PI3Kα inhibitory activity . The pyridyl attached to thiazolo[5,4-b]pyridine was another key structural unit for PI3Kα inhibitory potency .


Chemical Reactions Analysis

The compound showed potent PI3K inhibitory activity, and the IC50 of a representative compound could reach to 3.6 nm . Enzymatic Inhibition results showed that the compound inhibited PI3Kα, PI3Kγ, or PI3Kδ with a nanomolar IC50 value, but its inhibitory activity on PI3Kβ was approximately 10-fold reduced .

Advantages and Limitations for Lab Experiments

One advantage of using 4-butoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide in lab experiments is its potential therapeutic applications in various areas of scientific research. However, one limitation is that the mechanism of action of this compound is not fully understood, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 4-butoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide. These include further studies on its mechanism of action, optimization of its therapeutic potential, and development of new derivatives with improved properties. In addition, studies on the pharmacokinetics and toxicity of this compound are needed to determine its safety and efficacy for use in humans.
In conclusion, this compound has shown potential therapeutic applications in various areas of scientific research. Further studies are needed to fully understand its mechanism of action and optimize its therapeutic potential. Its development and use in future research may lead to new treatments for cancer, inflammation, and neurodegenerative diseases.

Synthesis Methods

The synthesis of 4-butoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide has been reported in the literature. One of the methods involves the reaction of 2-aminothiazole with 2-chloronicotinic acid in the presence of a coupling agent, followed by the reaction of the resulting intermediate with 4-butoxybenzoyl chloride in the presence of a base. The final product is obtained by purification through column chromatography.

Scientific Research Applications

4-butoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide has been found to exhibit potential therapeutic applications in various areas of scientific research. Some of the areas include cancer treatment, inflammation, and neurodegenerative diseases. Studies have shown that this compound has the ability to inhibit the growth of cancer cells and induce apoptosis. It has also been found to possess anti-inflammatory properties by inhibiting the production of inflammatory cytokines. In addition, this compound has shown neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

4-butoxy-N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O2S/c1-2-3-14-28-19-11-9-16(10-12-19)21(27)25-18-7-4-6-17(15-18)22-26-20-8-5-13-24-23(20)29-22/h4-13,15H,2-3,14H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRGAJFONUHFVHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=C(S3)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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